4-Acetylpiperazine-2-carboxamide
CAS No.:
Cat. No.: VC16518532
Molecular Formula: C7H13N3O2
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2 |
|---|---|
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 4-acetylpiperazine-2-carboxamide |
| Standard InChI | InChI=1S/C7H13N3O2/c1-5(11)10-3-2-9-6(4-10)7(8)12/h6,9H,2-4H2,1H3,(H2,8,12) |
| Standard InChI Key | OECGZMWGQAUMTA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCNC(C1)C(=O)N |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 4-acetylpiperazine-2-carboxamide typically involves multi-step reactions starting from piperazine-2-carboxamide. A common approach includes:
-
Acetylation: Introducing the acetyl group via reaction with acetic anhydride or acetyl chloride under basic conditions.
-
Functionalization: Modifying the carboxamide group through nucleophilic substitution or coupling reactions to enhance biological activity .
Key reaction conditions involve controlled temperatures (50–80°C) and anhydrous solvents such as dichloromethane or tetrahydrofuran. Catalysts like 4-dimethylaminopyridine (DMAP) are often employed to accelerate acetylation .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 198.22 g/mol |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Melting Point | 180–182°C (decomposes) |
| LogP (Partition Coefficient) | 0.45 |
The carboxamide group enhances water solubility, while the acetyl group contributes to metabolic stability by reducing oxidative deamination .
Pharmacological Activities
PARP-1 Inhibition
4-Acetylpiperazine-2-carboxamide derivatives exhibit potent inhibitory activity against PARP-1, an enzyme involved in DNA repair. In a study evaluating benzimidazole-4-carboxamide analogues, derivatives with a 4-acetylpiperazine moiety demonstrated IC₅₀ values as low as 0.023 μM, comparable to the clinically used inhibitor Olaparib . These compounds selectively target BRCA1-deficient cancer cells (e.g., MDA-MB-436 breast cancer cells) while sparing wild-type cells (e.g., MCF-7), highlighting their potential as targeted therapies .
Antimicrobial Activity
Preliminary studies suggest that structural modifications of the piperazine ring can enhance antimicrobial efficacy. For instance, introducing halogen atoms or electronegative groups (e.g., furan) improves interactions with bacterial enzymes .
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-acetylpiperazine-2-carboxamide derivatives is highly dependent on substituents in the hydrophobic pocket of the target enzyme. Key findings include:
-
Electronegative Groups: Derivatives with furan rings or halogens show 2–3-fold higher PARP-1 inhibition than non-substituted analogues .
-
Carboxamide Orientation: The planar arrangement of the carboxamide group is critical for hydrogen bonding with PARP-1’s catalytic domain .
Table 1: Inhibitory Activity of Selected Derivatives
| Compound | R Group | PARP-1 IC₅₀ (μM) | MDA-MB-436 IC₅₀ (μM) |
|---|---|---|---|
| 14p | Furan-2-yl | 0.023 | 43.56 |
| 14q | 4-Fluorophenyl | 0.035 | 36.69 |
Molecular Docking and Binding Interactions
Molecular docking simulations reveal that 4-acetylpiperazine-2-carboxamide derivatives bind to PARP-1’s NAD⁺-binding site. The acetyl group forms hydrogen bonds with Ser904 and Gly863, while the carboxamide interacts with Asp766 and Tyr907 . Hydrophobic interactions with Tyr896 and Trp861 further stabilize the complex, explaining the nanomolar inhibitory activity of optimized derivatives .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | Key Features | PARP-1 IC₅₀ (μM) |
|---|---|---|
| 4-Acetylpiperazine-2-carboxamide | Acetyl and carboxamide substituents | 0.023–0.035 |
| Piperazine-2-carboxamide | Lacks acetyl group | >1.0 |
| 1-Acetylpiperazine | Acetyl at position 1 | Inactive |
The dual substitution pattern in 4-acetylpiperazine-2-carboxamide optimizes enzyme binding and selectivity, distinguishing it from simpler piperazine analogues .
Future Research Directions
-
Optimization of Pharmacokinetics: Improving oral bioavailability through prodrug strategies or formulation enhancements.
-
Expanded SAR Studies: Investigating the impact of heterocyclic substituents beyond furan and halogens.
-
Combination Therapies: Evaluating synergy with DNA-damaging agents (e.g., cisplatin) in cancer treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume